methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate” is a chemical compound. It is an off-white solid with a melting point of 70–75°C .
Physical and Chemical Properties Analysis
“this compound” is an off-white solid with a melting point of 70–75°C . More detailed physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications
Discovery and Development of ACAT Inhibitors
Methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate, although not directly mentioned, relates to the broader class of compounds designed for inhibiting the ACAT enzyme. A notable compound, K-604, was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), showcasing marked enhancement in aqueous solubility and oral absorption compared to predecessors. This advancement points towards the potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antiviral Agents
The research on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines indicates the pursuit of antirhinovirus agents, showcasing a structural relation to benzimidazoles and their importance in developing antiviral medication. This exploration demonstrates the chemical versatility and potential therapeutic applications of compounds structurally related to this compound (Hamdouchi et al., 1999).
Heterocyclic Chemistry and Synthesis
In heterocyclic chemistry, compounds related to this compound serve as key intermediates for synthesizing novel heterocycles. For instance, studies on methyl 2‐[bis(acetyl)ethenyl]aminopropenoate reveal the synthesis of derivatives like pyrido[1,2-a]pyrimidones, highlighting the methodological innovations and chemical diversity achievable within this compound class (Selič & Stanovnik, 1997).
Antibacterial Activity
Research into novel imidazo[1,2-a]pyridine derivatives, including structural analogs of the compound , underscores their antibacterial potency. This demonstrates the compound's relevance in discovering new antibacterial agents, with specific derivatives showing high activity against Bacillus subtilis, indicating potential applications in combating bacterial infections (Budumuru et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound acts as a PI3K/mTOR dual inhibitor . It has been identified as a novel candidate with excellent kinase selectivity . It regulates the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle regulation and growth, and its inhibition can lead to reduced tumor growth and proliferation .
Pharmacokinetics
The compound has a favorable pharmacokinetic property with an oral bioavailability of 76.8% . This high bioavailability suggests that the compound can be effectively absorbed and utilized in the body .
Result of Action
The compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . It can regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins, leading to reduced tumor growth and proliferation .
Properties
IUPAC Name |
methyl 4-[[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-29-22(28)15-8-10-17(11-9-15)24-20(27)14-26-19-7-3-2-6-18(19)25-21(26)16-5-4-12-23-13-16/h2-13H,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNYYQZNBYHDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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